molecular formula C6H3BrClFO B1413478 3-Bromo-4-chloro-5-fluorophenol CAS No. 1805015-17-1

3-Bromo-4-chloro-5-fluorophenol

Cat. No.: B1413478
CAS No.: 1805015-17-1
M. Wt: 225.44 g/mol
InChI Key: JLHNWRBZQQAWRC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluorophenol (CAS: 1805518-67-5) is a high-purity halogenated phenol compound offered as a key building block for advanced organic synthesis and pharmaceutical research . Its molecular formula is C6H3BrClFO, with a molecular weight of 225 Da . This compound features a phenol ring strategically functionalized with bromo, chloro, and fluoro substituents, making it a versatile and tri-functionalized molecular scaffold . The distinct reactivity of each halogen group enables diverse chemical transformations. The bromide and chloride groups are well-suited for metal-catalyzed cross-coupling reactions, while the fluoride can participate in nucleophilic aromatic substitution or be retained to influence the electronic properties and binding affinity of final target molecules . The hydroxyl group provides a site for further derivatization through reactions such as nucleophilic substitution or Mitsunobu reactions . As a key intermediate, this compound is strictly for research use in fields including medicinal chemistry, drug discovery, and the development of novel materials . Researchers are advised to handle this compound with care, using appropriate personal protective equipment and operating within a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHNWRBZQQAWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805015-17-1
Record name 3-bromo-4-chloro-5-fluorophenol
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Synthetic Methodologies for 3 Bromo 4 Chloro 5 Fluorophenol

Established Synthetic Routes and Precursor Analysis

The synthesis of a tri-substituted halophenol is typically achieved through sequential halogenation of a less substituted precursor. The order of introduction of the bromine, chlorine, and fluorine atoms is critical and is planned by considering the activating and directing effects of the hydroxyl group and the halogens themselves.

Halogenation of Phenol (B47542) Derivatives

A plausible and logical precursor for the synthesis of 3-bromo-4-chloro-5-fluorophenol is 4-chloro-3-fluorophenol (B1349760). sigmaaldrich.com The synthesis of this precursor can start from o-fluoronitrobenzene, which is reduced to 4-amino-3-fluorophenol (B140874) and subsequently converted to 4-chloro-3-fluorophenol. guidechem.com

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. The existing chloro and fluoro substituents are deactivating but also have directing effects. In 4-chloro-3-fluorophenol, the position C5 is ortho to the chloro group and meta to the fluoro group, while C3 is ortho to the hydroxyl group and meta to the chloro group. The final step would likely be the selective bromination of 4-chloro-3-fluorophenol. The directing effects of the existing substituents (hydroxyl, chloro, and fluoro groups) would guide the incoming bromine atom. The hydroxyl group strongly directs ortho and para. In this case, the para position is blocked by chlorine. The two open ortho positions are C2 and C6. However, the target molecule requires bromine at C3. This suggests that direct bromination of 4-chloro-3-fluorophenol might not be the most straightforward route and a multi-step pathway with different precursors might be necessary.

An alternative approach could involve the bromination of 4-fluorophenol (B42351) at the 2-position, followed by chlorination. For instance, the synthesis of the related compound 2-bromo-6-chloro-4-fluorophenol (B1275642) involves bromination of 4-fluorophenol using bromine and hydrogen peroxide, followed by chlorination with chlorine gas. This highlights the principle of sequential halogenation.

Multi-step Synthetic Pathways

Multi-step syntheses provide greater control over the placement of each substituent. A hypothetical multi-step pathway for this compound could begin with a simpler, commercially available fluorophenol. The strategy involves a sequence of protection, halogenation, and deprotection steps.

One possible retrosynthetic analysis, a method of working backward from the final product, suggests that the final step could be the introduction of one of the halogens onto a di-substituted phenol. libretexts.org For example, starting with 3-fluoro-5-bromophenol, one could envision a selective chlorination step. The synthesis of 3-fluoro-5-bromophenol itself can be achieved from bromobenzene.

Another pathway could involve starting with a molecule that already contains the desired substitution pattern, which is then converted to the phenol. For example, a substituted aniline (B41778) could be converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This method is common in the synthesis of substituted phenols where direct halogenation is not feasible or leads to undesired isomers.

Reaction Conditions and Optimization Strategies

The success of synthesizing a specific isomer like this compound heavily relies on the precise control of reaction conditions. The choice of catalysts, reagents, temperature, and solvents can significantly influence the yield and selectivity of each synthetic step.

Catalyst Systems and Reagent Selection

The reagents for halogenation must be chosen carefully to control the reaction.

Bromination : Elemental bromine (Br₂) is a common brominating agent. A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often used to polarize the bromine molecule, making it a more effective electrophile for aromatic substitution. ncert.nic.in

Chlorination : Similarly, elemental chlorine (Cl₂) with a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used for chlorination. google.com

Protecting Groups : In multi-step syntheses, the highly reactive phenolic hydroxyl group is often protected to prevent unwanted side reactions during halogenation. Acetyl groups are common, which can be later removed by hydrolysis using a base like sodium hydroxide (B78521), followed by neutralization with an acid like hydrochloric acid. chemicalbook.com The synthesis of 3-bromo-4-fluorophenol (B1273239) provides an example where an acetyl protecting group is removed with sodium hydroxide in ethanol (B145695) and water. chemicalbook.com Another example involves the use of a dimethyl tert-butylsilyl protecting group, which is removed using tetrabutylammonium (B224687) fluoride. guidechem.com

Temperature, Pressure, and Solvent Effects on Yield and Selectivity

The physical conditions of the reaction are critical for maximizing the yield of the desired product and minimizing the formation of unwanted isomers.

Temperature : Electrophilic aromatic substitution reactions are often sensitive to temperature. Lower temperatures generally favor higher selectivity, reducing the formation of over-halogenated or isomeric byproducts. For instance, the bromination of 4-fluorophenol to produce an intermediate for a related compound is conducted at a chilly -10°C to 5°C. In contrast, industrial chlorination of benzene (B151609) can occur at higher temperatures, around 190°C, in a continuous process. google.com

Pressure : For reactions involving gaseous reagents like chlorine, the pressure can be controlled to manage the reaction rate. Some hydrogenation or carbonylation reactions, which might be part of synthesizing a precursor, are carried out under significant pressure, for example up to 10 bar. chemicalbook.com

Solvents : The choice of solvent can affect the reactivity of the reagents and the solubility of the reactants and products. Common solvents for halogenation include chlorinated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride. For hydrolysis steps, alcohols like ethanol or aqueous mixtures are often used. chemicalbook.com The purification of the final product and intermediates is frequently achieved through techniques like column chromatography, using solvent systems such as ethyl acetate (B1210297) and hexane. guidechem.com

Industrial Production Considerations for Related Compounds

The industrial-scale production of halogenated phenols and other aromatic compounds involves considerations beyond laboratory-scale synthesis. iloencyclopaedia.org The primary goals are to ensure safety, efficiency, cost-effectiveness, and minimal environmental impact.

For the production of halogenated aromatic hydrocarbons, continuous processes are often favored over batch processes as they allow for greater control and efficiency. google.com This can involve using fixed-bed or fluid-bed reactors. The materials for these reactors must be highly resistant to corrosion from reagents like strong acids and halogens; alloys like Inconel are sometimes used. nih.gov

The management of byproducts and waste streams is a significant challenge. For instance, the traditional reduction of nitro compounds using iron powder generates large amounts of iron sludge, which is an environmental concern. Modern industrial processes aim to replace such methods with cleaner technologies, such as catalytic hydrogenation. google.com The potential formation of highly toxic byproducts, such as halogenated dioxins, especially at high temperatures in the presence of chlorine and bromine sources, is a major concern that requires careful process control and monitoring. nih.gov

Continuous Flow Processes

The transition from traditional batch processing to continuous flow manufacturing represents a significant leap forward in chemical synthesis. helgroup.comresearchgate.net While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to its logical synthetic precursors. A plausible and common route to substituted phenols is the diazotization of the corresponding aniline, followed by hydrolysis. organic-chemistry.orgyoutube.com

For this compound, a potential synthetic pathway would start from 3-bromo-4-chloro-5-fluoroaniline (B2860663). In a continuous flow setup, this process would involve the precise mixing of reactant streams under optimized conditions. nih.gov

Hypothetical Continuous Flow Synthesis:

Diazotization: A stream of 3-bromo-4-chloro-5-fluoroaniline dissolved in an acidic medium (e.g., aqueous HCl or H₂SO₄) would be continuously fed into a microreactor. Simultaneously, a stream of a diazotizing agent, such as sodium nitrite (B80452) in water, would be introduced. The microreactor's high surface-area-to-volume ratio allows for rapid mixing and superior heat exchange, which is critical for controlling the typically exothermic and fast diazotization reaction. nih.gov This enhanced control minimizes the formation of byproducts and improves the stability of the often-unstable diazonium salt intermediate. nih.gov

Hydrolysis: The resulting diazonium salt stream would then flow directly into a second reactor module heated to the required temperature for hydrolysis. The controlled residence time within this heated zone ensures complete conversion to the desired this compound.

The entire process, from starting aniline to the final phenol, can be integrated into a single, uninterrupted sequence, significantly reducing manual handling and processing time. umontreal.canih.gov

Automated Reactor Technologies for Efficiency and Yield

Automated reactor technologies are pivotal in optimizing chemical syntheses by enabling precise control over reaction parameters and facilitating high-throughput experimentation. acs.org These systems can be integrated with continuous flow setups to further enhance efficiency and yield. monash.edu

For the synthesis of this compound, an automated reactor system could offer the following advantages:

Process Optimization: Automated systems allow for the rapid screening of a wide range of reaction conditions, such as temperature, pressure, flow rate, and reagent stoichiometry. acs.org This capability is crucial for identifying the optimal parameters for both the diazotization and hydrolysis steps to maximize the yield of the final product.

Real-time Monitoring: The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), provides real-time data on reaction progress and product purity. rsc.org This immediate feedback loop allows for on-the-fly adjustments to maintain optimal conditions and ensure consistent product quality.

Enhanced Safety: Automation minimizes human intervention in handling potentially hazardous reagents and intermediates. helgroup.com The small reaction volumes inherent in continuous flow systems, combined with automated control, significantly reduce the risks associated with highly reactive species like diazonium salts. amarequip.com

The use of automated reactors can lead to a more robust and reproducible synthesis, with potentially higher yields compared to conventional batch methods.

Comparative Analysis of Synthetic Efficiency and Atom Economy

A comparative analysis of traditional batch synthesis versus a modern continuous flow approach for preparing this compound highlights the significant advantages of the latter in terms of efficiency, though the theoretical atom economy remains the same for a given reaction pathway.

Atom Economy Calculation:

C₆H₄BrClFN + NaNO₂ + H₂SO₄ → C₆H₃BrClFO + N₂ + NaHSO₄ + H₂O

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Molecular Weight of this compound (C₆H₃BrClFO): 225.44 g/mol nih.gov

Molecular Weight of 3-bromo-4-chloro-5-fluoroaniline (C₆H₄BrClFN): 224.45 g/mol

Molecular Weight of Sodium Nitrite (NaNO₂): 69.00 g/mol

Molecular Weight of Sulfuric Acid (H₂SO₄): 98.08 g/mol

Atom Economy = [225.44 / (224.45 + 69.00 + 98.08)] x 100 ≈ 57.6%

Interactive Data Table: Comparison of Synthetic Methodologies

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to days (including workup)Minutes to hours (integrated process)
Yield Typically lower due to side reactions and handling lossesPotentially higher due to enhanced control and reduced byproducts
Safety Higher risk due to large volumes of hazardous reagents and intermediatesSignificantly improved safety with small reaction volumes and automation
Scalability Often problematic, with challenges in heat transfer and mixingReadily scalable by extending operation time or "numbering-up" reactors
Process Control Limited and often manualPrecise and automated control over key parameters
Atom Economy (Theoretical) ~57.6%~57.6%
Overall Efficiency LowerHigher

The data clearly indicates that while the theoretical atom economy is fixed by the chosen chemical reaction, the practical application of continuous flow and automated technologies can lead to a much more efficient, safer, and scalable synthesis of this compound. researchgate.netlabmanager.com

Chemical Reactivity and Mechanistic Transformations of 3 Bromo 4 Chloro 5 Fluorophenol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 3-Bromo-4-chloro-5-fluorophenol can occur at two main sites: the halogenated carbon centers on the aromatic ring and the phenolic hydroxyl group.

Substitution at Halogenated Centers (Bromine, Chlorine, Fluorine)

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The halogen atoms on the phenol (B47542) ring, being electron-withdrawing, facilitate this type of reaction. The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Table 1: Predicted Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

Halogen at C-5Halogen at C-4Halogen at C-3Predicted Ease of Substitution
FluorineChlorineBromineHighest
ChlorineBromineFluorineIntermediate
BromineChlorineFluorineLowest

This prediction is based on the general reactivity trend of halogens in SNAr reactions.

Phenolic Hydroxyl Group Reactivity (e.g., Mitsunobu reactions)

The hydroxyl group of this compound can participate in various nucleophilic substitution reactions. One notable example is the Mitsunobu reaction, which allows for the conversion of alcohols to a variety of other functional groups, including esters and ethers, under mild conditions. wikipedia.org This reaction typically involves an alcohol, a nucleophile (like a carboxylic acid), triphenylphosphine, and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The Mitsunobu reaction is known to be effective even for sterically hindered phenols. fau.eduorganic-chemistry.org Given the substitution pattern of this compound, which presents some steric hindrance around the hydroxyl group, this reaction would be a viable method for its functionalization. The use of sonication has been shown to dramatically increase the rate of Mitsunobu reactions with sterically hindered substrates. fau.eduorganic-chemistry.org

Another common reaction of the phenolic hydroxyl group is O-alkylation to form ethers. This can be achieved using various alkylating agents in the presence of a base. nih.govrsc.org

Electrophilic Aromatic Substitution Pathways

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents. The hydroxyl group is a powerful activating group and an ortho, para-director due to its strong electron-donating resonance effect. ucalgary.calibretexts.orglibretexts.org Conversely, the halogen atoms (bromine, chlorine, and fluorine) are deactivating groups due to their electron-withdrawing inductive effect, but they are also ortho, para-directors because of their electron-donating resonance effect. libretexts.orgfiveable.me

In this compound, the hydroxyl group is at position 1, bromine at 3, chlorine at 4, and fluorine at 5. The available positions for substitution are C-2 and C-6. The directing effects of the substituents are summarized below:

-OH (at C-1): Strongly activating, directs ortho (C-2, C-6) and para (C-4, occupied).

-Br (at C-3): Deactivating, directs ortho (C-2, C-4, both occupied) and para (C-6).

-Cl (at C-4): Deactivating, directs ortho (C-3, C-5, both occupied).

-F (at C-5): Deactivating, directs ortho (C-4, C-6, C-4 occupied) and para (C-2).

Considering these effects, both C-2 and C-6 positions are activated by the hydroxyl group and also influenced by the directing effects of the halogens. The powerful activating effect of the hydroxyl group is expected to dominate, making electrophilic substitution at positions C-2 and C-6 the most probable outcome. ucalgary.calibretexts.org The steric hindrance from the adjacent halogen at C-3 might slightly favor substitution at C-6 over C-2.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionActivating/Deactivating Groups Directing to this PositionPredicted Reactivity
C-2-OH (ortho), -F (para)Highly favored
C-6-OH (ortho), -Br (para), -F (ortho)Highly favored

Oxidation Reactions of the Phenolic Moiety

Phenols can be oxidized to form quinones. rsc.orglibretexts.org The oxidation of halogenated phenols, in particular, has been studied and is known to yield halo-1,4-quinones. ias.ac.in For instance, the oxidation of 2,4,6-trihalophenols can result in the formation of 2,6-dihalo-1,4-benzoquinones, often involving a dehalogenation step. researchgate.net Artificial enzymes have also been shown to catalyze the oxidation of various halogenated phenols, with the product distribution depending on the nature of the halogen. nih.gov

Given these precedents, it is expected that the oxidation of this compound with a suitable oxidizing agent, such as potassium peroxydisulfate (B1198043) in the presence of a metal ion catalyst, would lead to the formation of a substituted benzoquinone. ias.ac.in The reaction may proceed with the loss of one or more halogen atoms. The exact structure of the resulting quinone would depend on the specific reaction conditions and the relative lability of the carbon-halogen bonds under the oxidative stress.

Reduction Strategies for Halogen Removal and Functional Group Modification

The halogen substituents on the aromatic ring of this compound can be removed through reduction, a process known as dehalogenation. Catalytic hydrogenation is a common method for achieving this, typically using a palladium catalyst and a hydrogen source. The general order of reactivity for the hydrogenolysis of carbon-halogen bonds is C-I > C-Br > C-Cl > C-F.

This reactivity trend suggests that selective dehalogenation of this compound could be possible under carefully controlled conditions. For example, the bromine atom at C-3 would be the most susceptible to removal, followed by the chlorine atom at C-4. The fluorine atom at C-5 would be the most resistant to reduction. Advanced reduction processes using hydrated electrons have also been shown to be effective for the dehalogenation of polyhalogenated organic compounds. ucalgary.ca

The phenolic hydroxyl group itself is generally stable to these reduction conditions, allowing for the selective removal of halogens while retaining the phenol functionality.

Condensation Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of this compound can readily participate in condensation reactions to form a variety of derivatives. A common example is the reaction with acid anhydrides or acyl chlorides to form esters. libretexts.org For instance, reaction with maleic anhydride (B1165640) in the presence of a catalyst can lead to the formation of phenolphthalein-like structures. sdstate.edusdstate.edu Similarly, reaction with phthalic anhydride would yield a corresponding phthalein derivative. youtube.com

Etherification is another important condensation reaction. Besides the O-alkylation mentioned earlier, phenols can also react with epoxides to form hydroxy ethers. These reactions expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a polysubstituted compound like this compound, the differential reactivity of the carbon-halogen bonds is a key consideration. In palladium-catalyzed reactions, the oxidative addition of the catalyst to the carbon-halogen bond is often the rate-determining and selectivity-determining step. The general order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy (BDE) of the C–X bond, with the C–I bond being the weakest and the C–F bond being the strongest.

Based on this principle, it is anticipated that cross-coupling reactions involving this compound would preferentially occur at the C-Br bond, followed by the C-Cl bond. The C-F bond is generally unreactive under standard cross-coupling conditions.

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. chemicalbook.comnih.gov For this compound, the reaction with a terminal alkyne is expected to selectively yield the 3-alkynyl-4-chloro-5-fluorophenol derivative due to the higher reactivity of the C-Br bond.

A representative, though not empirically documented for this specific substrate, Sonogashira coupling is depicted below:

General Reaction Scheme for Sonogashira Coupling

(Note: This is a generalized scheme and does not represent experimentally verified results for this compound.)

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govrsc.org Similar to the Sonogashira reaction, the Suzuki coupling of this compound with an aryl or vinyl boronic acid would be predicted to occur at the C-Br position. This selectivity allows for the synthesis of biaryl compounds. nih.gov

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene and the aryl halide. chemicalbook.comrsc.org For this compound, the initial oxidative addition of the palladium catalyst is expected at the C-Br bond, leading to the formation of a substituted styrene (B11656) derivative.

Coupling ReactionExpected Reactive SiteTypical Catalyst SystemPotential Product Class
Sonogashira C-BrPd(PPh₃)₄, CuI, BaseArylalkynes
Suzuki-Miyaura C-BrPd(OAc)₂, Ligand, BaseBiaryls, Styrenes
Heck C-BrPd(OAc)₂, Ligand, BaseSubstituted Alkenes
Table 1. Predicted Reactivity in Metal-Catalyzed Cross-Coupling Reactions.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity in the cross-coupling reactions of polyhalogenated aromatic compounds is a subject of considerable research. rsc.org For substrates with multiple different halogen atoms, the selectivity is primarily dictated by the difference in the carbon-halogen bond dissociation energies.

In the case of this compound, the expected order of reactivity (Br > Cl > F) provides a straightforward prediction for initial functionalization. However, in di- or poly-halogenated systems with identical halogens, the regioselectivity is more nuanced. It is often governed by a combination of steric hindrance and electronic effects imparted by the other substituents on the aromatic ring. nih.govrsc.org

Computational studies on polyhalogenated heterocycles have shown that the regioselectivity of palladium-catalyzed cross-coupling reactions is determined by both the energy required to distort the carbon-halogen bond to the transition-state geometry (which is related to the BDE) and the interaction between the π* orbital (LUMO) of the heterocycle and the HOMO of the PdL₂ catalyst. rsc.org

For this compound, the electron-withdrawing nature of the fluorine and chlorine atoms, as well as the hydroxyl group, influences the electronic distribution within the benzene (B151609) ring. This, in turn, can affect the relative activation of the C-Br and C-Cl bonds beyond simple BDE considerations. While the C-Br bond is inherently more reactive, the electronic environment could potentially modulate this reactivity.

Stereoselectivity is primarily a consideration in the Heck reaction, where the geometry of the newly formed double bond is of importance. In most cases, the Heck reaction proceeds with syn-addition of the organopalladium species to the alkene, followed by syn-elimination of a palladium hydride, typically leading to the formation of the E-isomer of the product. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Chloro 5 Fluorophenol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprint region of 3-Bromo-4-chloro-5-fluorophenol. The vibrational modes are influenced by the electronic effects and masses of the three different halogen substituents.

Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of this compound is characterized by several key absorption bands. The hydroxyl group (-OH) exhibits a strong, broad stretching vibration, typically in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. researchgate.net

The carbon-halogen bonds have characteristic stretching frequencies in the fingerprint region. The C-F stretch typically appears in the 1000-1400 cm⁻¹ range, while the C-Cl stretch is found between 600-800 cm⁻¹. The C-Br stretching vibration is observed at lower wavenumbers, generally in the 500-600 cm⁻¹ region. researchgate.net

Below is a data table of expected vibrational modes and their assignments for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium to Weak
C=C Aromatic Ring Stretch1400-1600Medium to Strong
C-F Stretch1000-1400Strong
C-O Stretch1200-1260Strong
C-Cl Stretch600-800Medium to Strong
C-Br Stretch500-600Medium to Strong

Comparative Experimental and Theoretical Spectra

For complex molecules like this compound, a combination of experimental and theoretical methods provides the most accurate assignment of vibrational bands. acs.org Computational methods, such as Density Functional Theory (DFT) at the B3LYP level, are employed to calculate the optimized molecular structure and its harmonic vibrational frequencies. researchgate.netacs.org

These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra. researchgate.net Studies on similar halogenated phenols, such as p-chlorophenol and p-bromophenol, have demonstrated excellent agreement between scaled theoretical wavenumbers and experimental data, enabling a clear and unambiguous assignment of the fundamental vibrational modes. acs.org This comparative approach is essential for distinguishing between the overlapping vibrational frequencies of the C-F, C-Cl, and C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the single hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronegativity and position of the halogen substituents. The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display six distinct signals, one for each carbon atom in the benzene (B151609) ring. The carbon atoms bonded directly to the halogens and the hydroxyl group will show significant shifts. The C-F bond will also exhibit characteristic coupling (¹JCF, ²JCF, etc.), splitting the signal for the carbon atom attached to fluorine and its neighbors. Data for the related compound 3-Chloro-4-fluorophenol shows the carbon attached to fluorine at approximately 152 ppm with a large one-bond C-F coupling constant. chemicalbook.com

¹⁹F NMR: The fluorine-19 NMR spectrum provides a sensitive probe for the fluorine atom's environment. For substituted fluorophenols, the chemical shift can vary significantly. nih.gov In the case of 4-fluorophenol (B42351), the ¹⁹F chemical shift is observed, and its precise value in this compound would be influenced by the adjacent bromine and chlorine atoms. spectrabase.com

The following table summarizes the predicted NMR data for this compound.

NucleusPredicted Chemical Shift (ppm) RangeExpected Multiplicity / Coupling
¹H (Aromatic)6.5 - 7.5Doublets, Doublet of Doublets
¹H (Hydroxyl)4.0 - 7.0Broad Singlet
¹³C (C-O)150 - 160Singlet or Doublet (due to F)
¹³C (C-Br)110 - 120Doublet (due to F)
¹³C (C-Cl)120 - 130Doublet (due to F)
¹³C (C-F)155 - 165Doublet (large ¹JCF)
¹³C (C-H)115 - 130Doublets (due to F and H)
¹⁹F-110 to -140Multiplet

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π → π* electronic transitions within the benzene ring. The presence of the hydroxyl group (an auxochrome) and the halogen substituents modifies the energy of these transitions compared to unsubstituted benzene. Typically, substituted phenols exhibit two main absorption bands, one near 220 nm and a second, less intense band around 270-280 nm. The exact position and intensity of the maximum absorbance (λmax) are sensitive to the substitution pattern and the solvent used.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information on the molecular weight and the fragmentation pathways of the compound. The molecular ion peak (M⁺) for this compound will be a distinctive cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M, M+2, M+4, and M+6 pattern.

The monoisotopic mass of this compound (C₆H₃BrClFO) is approximately 223.90 Da. nih.gov Fragmentation would likely proceed through the loss of the halogen atoms or the loss of a CO molecule (a common fragmentation for phenols), leading to fragment ions that can help confirm the structure.

X-ray Diffraction Studies of Related Halogenated Phenols and Derivatives

While a specific crystal structure for this compound may not be readily available, X-ray diffraction studies on related halogenated phenols provide valuable insights into the expected solid-state structure. researchgate.net X-ray diffraction is a technique that uses the scattering of X-rays by the electron clouds of atoms in a crystal to determine their precise three-dimensional arrangement. pdx.edu

Crystal Structure Determination and Molecular Geometry

Following an extensive search of crystallographic databases and scientific literature, no specific experimental data on the crystal structure determination of this compound has been found in the public domain. Single-crystal X-ray diffraction analysis, the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, has not been reported for this specific compound.

Therefore, precise details regarding its crystal system, space group, and unit cell dimensions remain undetermined. Without experimental crystallographic data, a definitive analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles, cannot be provided.

Intermolecular and Intramolecular Interactions

A detailed analysis of the intermolecular and intramolecular interactions for this compound is contingent upon the determination of its crystal structure. In the absence of such data, a definitive description of specific interactions like C–H···O, C–H···Br, or O–H···N hydrogen bonds is not possible.

Generally, in related halogenated phenols, one can anticipate the presence of various non-covalent interactions that dictate the crystal packing. These would likely include hydrogen bonding involving the hydroxyl group, which can act as both a donor and an acceptor. Halogen bonding (e.g., Br···O, Cl···O, F···O) and π-π stacking interactions between the aromatic rings are also plausible and have been observed in similar structures. However, without experimental or robust computational data for this compound, any discussion of these interactions remains speculative.

Hirshfeld Surface Analysis for Crystal Packing Understanding

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction.

Computational Chemistry and Quantum Chemical Investigations of 3 Bromo 4 Chloro 5 Fluorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations are instrumental in predicting a wide array of molecular properties, from geometries to reaction energetics.

Geometry Optimization and Energetic Landscapes

The first step in a computational investigation is typically geometry optimization. This process involves finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com For 3-Bromo-4-chloro-5-fluorophenol, this would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible ground state energy is identified. stackexchange.comyoutube.com The resulting optimized geometry provides crucial information about the molecule's three-dimensional structure, including the planarity of the benzene (B151609) ring and the orientations of the hydroxyl and halogen substituents. The energetic landscape can also be explored to identify different conformers and the energy barriers between them.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. youtube.com Functionals are mathematical approximations that describe the complex interactions between electrons, while basis sets are sets of mathematical functions used to build the molecular orbitals.

Commonly used hybrid functionals for halogenated organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBEPBE. karazin.uaacs.org The B3LYP functional, for instance, incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the calculations. nih.gov

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently employed. karazin.uaacs.org The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is particularly important for molecules with heteroatoms like oxygen and halogens. The diffuse functions (++) are crucial for accurately describing anions and systems with lone pairs of electrons. kuleuven.be

A typical combination for studying halogenated phenols would be the B3LYP functional with the 6-311++G(d,p) basis set, as this level of theory has been shown to provide reliable results for similar systems. acs.orgresearchgate.net

Molecular Orbital Analysis: HOMO-LUMO Energy Gap and Electronic Structure

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. nih.govnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For substituted phenols, the nature and position of the substituents can significantly influence the energies of these frontier orbitals.

PropertyRepresentative Value (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-1.5 to -1.0
HOMO-LUMO Gap5.0 to 5.5

Note: These are representative values based on DFT calculations of similar halogenated phenols and are intended for illustrative purposes.

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, derived from conceptual DFT, provide insights into the molecule's stability and reactivity patterns. researchgate.netnih.gov

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η ≈ (E_LUMO - E_HOMO) / 2). A larger hardness value indicates greater stability and lower reactivity. nih.gov

DescriptorFormulaRepresentative Value (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.0 to -3.5
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.5 to 2.75

Note: These values are illustrative and derived from the representative HOMO-LUMO energies.

Simulated Spectroscopic Data (FT-IR, Raman, UV-Vis) and Validation with Experimental Data

DFT calculations are a powerful tool for simulating and interpreting various types of molecular spectra. By calculating the vibrational frequencies and electronic transitions, it is possible to predict the FT-IR, Raman, and UV-Vis spectra of this compound.

FT-IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov The simulated spectra can then be compared with experimental FT-IR and Raman spectra for validation of the computational method and to aid in the assignment of experimental spectral bands. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.gov This provides information about the electronic transitions within the molecule, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics Simulations for Conformation and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule like this compound, MD simulations could provide significant insights into its conformational preferences and its behavior in a solution.

In the absence of specific MD studies on this compound, we can look to research on other chlorophenols as a guide. researchgate.net Theoretical studies on chlorophenols indicate that the orientation of the hydroxyl group relative to the halogen substituents is a key factor in determining the molecule's conformation. researchgate.net The presence of intramolecular hydrogen bonding between the hydroxyl group's hydrogen and an adjacent halogen can influence the stability of different conformers. researchgate.net For this compound, the fluorine atom is positioned to potentially form such an intramolecular hydrogen bond with the phenolic hydrogen.

The behavior of this compound in a solvent would be influenced by the interplay between intramolecular forces and intermolecular interactions with solvent molecules. In polar solvents, it is likely that intermolecular hydrogen bonding between the phenolic hydroxyl group and the solvent would be a dominant factor, influencing its solubility and dynamics. In non-polar solvents, intramolecular interactions might play a more significant role in dictating the preferred conformation.

Computational Studies on Tautomeric Forms and Proton Transfer

Tautomerism in phenols involves the migration of a proton, leading to different structural isomers. For phenols, this typically involves the keto-enol tautomerism. Computational studies, often employing Density Functional Theory (DFT), are instrumental in evaluating the relative stabilities of these tautomeric forms and the energy barriers for proton transfer.

For substituted phenols, the electronic effects of the substituents play a crucial role in the energetics of tautomerism. While specific computational studies on the tautomeric forms of this compound are not readily found, research on similar compounds, such as Schiff bases derived from halogenated phenols, often indicates that the enol (phenolic) form is generally more stable. researchgate.net

Theoretical calculations for related compounds have been used to compare the stability of enol and keto tautomers in both the gas phase and in solution. researchgate.net These studies often find that the enol form is energetically favored. researchgate.net It is reasonable to hypothesize that for this compound, the aromatic stabilization of the phenyl ring would make the phenolic (enol) form significantly more stable than any potential keto tautomers. The high energy barrier that would be required to disrupt the aromaticity makes the existence of stable keto forms unlikely under normal conditions.

Further computational investigations would be necessary to quantify the precise energy differences and transition states for proton transfer in this compound, both in isolation and in various solvent environments.

Derivatives and Analogues of 3 Bromo 4 Chloro 5 Fluorophenol

Synthesis and Characterization of Novel Derivatives (e.g., Schiff Bases)

The derivatization of polysubstituted phenols like 3-Bromo-4-chloro-5-fluorophenol can be achieved through various classical and modern synthetic strategies, targeting either the phenolic hydroxyl group or the aromatic ring. nih.gov The hydroxyl group can undergo reactions such as acylation and alkylation, while the halogen atoms, particularly the bromo group, are well-suited for metal-catalyzed cross-coupling reactions. nih.govossila.com

One significant class of derivatives obtainable from phenolic compounds is Schiff bases (or imines). These are typically synthesized through the condensation reaction of an aromatic aldehyde with a primary amine. internationaljournalcorner.com In the context of this compound, a multi-step synthesis would first be required to introduce an aldehyde function onto the phenolic ring, a common transformation in organic synthesis. For example, a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, readily reacts with various haloanilines in refluxing ethanol (B145695) with an acetic acid catalyst to form the corresponding Schiff bases. researchgate.net A similar strategy could theoretically be applied to an aldehydic derivative of this compound.

The general synthesis for Schiff bases derived from a substituted salicylaldehyde (B1680747) and an aniline (B41778) is as follows:

An equimolar mixture of the aldehyde and the amine is dissolved in a suitable solvent, such as ethanol.

The mixture is refluxed for a period, often with a catalytic amount of acid.

Upon cooling, the resulting Schiff base product typically precipitates and can be purified by recrystallization. internationaljournalcorner.comresearchgate.net

Beyond Schiff bases, other derivatization methods can be employed. For instance, novel bromophenols have been synthesized by reacting brominated and methoxylated benzyl (B1604629) alcohols with various benzene (B151609) derivatives in the presence of a Lewis acid like aluminum chloride, followed by demethylation with boron tribromide to yield the final phenolic products. mdpi.com Another approach involves derivatization with reagents like perfluorooctanoyl chloride, which reacts with the phenolic hydroxyl group to form a stable ester, facilitating analysis by gas chromatography-mass spectrometry. nih.gov

The characterization of these novel derivatives relies on a suite of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify key functional groups. For Schiff bases, the disappearance of the C=O stretch from the aldehyde and the N-H stretch from the amine, along with the appearance of a characteristic C=N (imine) stretching vibration, confirms the reaction's success. internationaljournalcorner.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons. mdpi.com

Mass Spectrometry (MS) determines the molecular weight of the new compound and provides fragmentation patterns that help confirm its structure. nih.govmdpi.com

Elemental Analysis verifies the empirical formula of the synthesized derivative. mdpi.com

Derivative TypeGeneral Synthetic MethodKey Characterization FeaturesReferences
Schiff Bases Condensation of a phenolic aldehyde with a primary amine, often under reflux with an acid catalyst.Appearance of C=N stretch in IR spectra; confirmation of azomethine proton signal in ¹H NMR. internationaljournalcorner.comresearchgate.net
Diaryl Methanes Friedel-Crafts-type reaction of a benzyl alcohol with an aromatic compound using a Lewis acid, followed by demethylation.Analysis of aromatic and methylene (B1212753) proton signals in ¹H NMR; verification of molecular weight by MS. mdpi.com
Phenyl Esters Reaction of the phenol (B47542) with an acyl chloride (e.g., perfluorooctanoyl chloride).Presence of ester carbonyl (C=O) stretch in IR spectra; appearance of a strong molecular ion peak in MS. nih.gov

Impact of Substituent Effects on Reactivity and Electronic Structure

The reactivity of the this compound ring is dictated by the combined electronic effects of its substituents: the hydroxyl (-OH) group and the three halogen atoms (-Br, -Cl, -F). These groups influence the electron density of the aromatic ring through inductive and resonance effects, which in turn affects its susceptibility to electrophilic and nucleophilic attack. quora.comaakash.ac.in

Hydroxyl (-OH) Group: The -OH group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a strong electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic pi-system. byjus.com This +R effect significantly increases the electron density on the ring, particularly at the ortho and para positions, making the phenol highly reactive towards electrophilic aromatic substitution. quora.combyjus.com

Recent studies have also explored leveraging the phenoxyl radical (O•), formed by homolytic activation of the O-H bond, as a transient and exceptionally strong electron-withdrawing group to promote nucleophilic aromatic substitution (SNAr) on otherwise electron-rich halophenols. osti.gov This provides a modern pathway for derivatization that contrasts with classical electrophilic substitution routes.

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Electrophilic SubstitutionDirecting Influence
-OH Weakly WithdrawingStrongly DonatingActivatingOrtho, Para
-F Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
-Cl Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
-Br Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para

Comparative Analysis of Acidity and Basicity within Halogenated Phenol Series

Phenols are weak acids, more acidic than alcohols but less so than carboxylic acids. slideshare.netlibretexts.org Their acidity stems from the ability to donate the hydroxyl proton to a base, forming a phenoxide ion. The stability of this resulting phenoxide ion is the primary determinant of the phenol's acidity; the more stable the conjugate base, the stronger the acid. khanacademy.org The negative charge on the phenoxide ion is stabilized by delocalization into the aromatic ring. libretexts.org

Substituents on the aromatic ring significantly influence acidity. vanderbilt.edu

Electron-donating groups (like alkyl groups) destabilize the phenoxide ion by intensifying the negative charge, making the phenol less acidic (higher pKa). vanderbilt.edu

Electron-withdrawing groups (like halogens or nitro groups) stabilize the phenoxide ion by dispersing the negative charge through inductive and/or resonance effects. This increased stability of the conjugate base makes the corresponding phenol more acidic (lower pKa). khanacademy.orgvanderbilt.edu

Halogens increase the acidity of phenols primarily through their strong electron-withdrawing inductive effect (-I). vanderbilt.edu This effect stabilizes the negative charge of the phenoxide conjugate base. Consequently, halogenated phenols are generally more acidic than phenol itself. The acidity increases with the number of halogen substituents and is also dependent on their position relative to the hydroxyl group. vanderbilt.edu For instance, a study on p-halogenated phenols showed that their effect on mitochondrial energy transfer reactions, an indicator of their chemical activity, correlated with physicochemical parameters like the Hammett substituent constant (σ), which is related to acidity. nih.gov

CompoundpKaEffect of Substituent on AcidityReference
Phenol~10.0Baseline vanderbilt.edu
p-Chlorophenol9.4More acidic (EWG stabilizes phenoxide) vanderbilt.edu
p-Bromophenol9.3More acidic (EWG stabilizes phenoxide) vanderbilt.edu
p-Nitrophenol7.2Much more acidic (Strong EWG stabilizes phenoxide) vanderbilt.edu
p-Cresol (p-Methylphenol)10.3Less acidic (EDG destabilizes phenoxide) vanderbilt.edu
This compound Predicted < 9 Expected to be significantly more acidic due to the cumulative inductive effect of three halogens.N/A

Stereochemical Aspects of Derivatization

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. However, stereochemistry can become a crucial consideration during its derivatization, as new chiral features can be introduced into the molecule.

The introduction of chirality can occur through several pathways:

Reaction with a Chiral Reagent: If the phenolic hydroxyl group is reacted with an enantiomerically pure chiral reagent, a mixture of diastereomers will be formed. For example, esterification with a chiral carboxylic acid would result in two diastereomeric esters, which would have different physical properties and could potentially be separated by techniques like chromatography.

Creation of a New Stereocenter: A reaction that adds a substituent to the molecule could create a new stereocenter. For example, if a derivative were created that underwent further reaction at a side chain, a chiral center could be formed, leading to a racemic mixture of enantiomers.

Atropisomerism: In polysubstituted aromatic compounds, if bulky groups are placed at positions ortho to a single bond connecting the aromatic ring to another group, rotation around that single bond can be restricted. tamu.edu If the molecule lacks symmetry, this restricted rotation can lead to the existence of stable, separable enantiomers known as atropisomers. While the substituents on this compound itself (Br, Cl, F) are not typically bulky enough to cause atropisomerism in simple derivatives, the synthesis of more complex structures, such as biaryl derivatives via cross-coupling at the bromine position, could potentially lead to atropisomers if the coupled group is sufficiently large and appropriately substituted.

The control of stereochemistry during the synthesis of derivatives is a central theme in modern medicinal chemistry and materials science. nih.gov For instance, in the total synthesis of complex natural products containing phenolic moieties, controlling the stereochemistry of newly formed chiral centers is often achieved through methods like dehydrogenation followed by stereoselective reduction. nih.gov While specific examples for this compound are not detailed in the literature, these general principles of stereoselective synthesis and chiral analysis would apply to its complex derivatives.

Applications in Advanced Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Construction

The primary application of 3-Bromo-4-chloro-5-fluorophenol is as a foundational building block in the multi-step synthesis of elaborate organic molecules. Its utility is prominently featured in the construction of complex heterocyclic structures that are of interest in medicinal chemistry. A key example is its use as a starting material in the synthesis of amide-based bridged heterocyclic compounds. google.com In these synthetic pathways, the phenolic hydroxyl group can be leveraged for etherification or other coupling reactions, while the halogen atoms provide multiple, distinct handles for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a controlled, stepwise introduction of new functionalities. Typically, the carbon-bromine bond is the most reactive in palladium-catalyzed cross-coupling reactions, followed by the carbon-chlorine bond, while the carbon-fluorine bond is the most inert. This reactivity gradient enables chemists to design synthetic routes where different molecular fragments are added sequentially to specific positions on the aromatic ring, facilitating the assembly of highly complex and precisely defined three-dimensional structures.

Utilization as a Molecular Scaffold for Functional Materials Development (e.g., polymers, coatings)

While direct, large-scale industrial use in polymers and coatings is not widely documented, the structural characteristics of this compound make it a strong candidate for the development of novel functional materials. Halogenated phenols, as a class, are known precursors in the manufacture of high-performance polymers, including phenolic resins and polycarbonates. rsc.org These materials often exhibit enhanced thermal stability, flame retardancy, and chemical resistance, properties to which halogen atoms are significant contributors.

The reactive hydroxyl group of this compound allows it to be incorporated into polymer chains through ester or ether linkages. For instance, it could be used to create specialized aryl ethers via reactions like the Mitsunobu reaction, with the resulting monomers being polymerized. nih.gov The presence of multiple halogens on the phenol-derived monomer unit could impart desirable properties to the final material, such as:

Flame Retardancy: The bromine and chlorine atoms can act as radical traps upon combustion, inhibiting the chemical reactions that sustain a flame.

Refractive Index Modification: The high electron density of the halogenated aromatic ring can be used to tune the refractive index of optical polymers and coatings.

Research in this area focuses on synthesizing specialty polymers where such advanced properties are critical, positioning this compound as a valuable scaffold for materials science innovation.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

This compound serves as a key intermediate in the synthesis of high-value specialty chemicals, particularly those intended for pharmaceutical applications. As documented in patent literature, the compound is a precursor for amide-substituted heterocyclic compounds, a class of molecules actively investigated for their potential as therapeutic agents. google.comgoogle.com The synthesis of these complex targets relies on the phenol's pre-installed array of functional groups, which guide the subsequent chemical transformations.

In the broader context of fine chemical synthesis, the introduction of halogen atoms is a well-established strategy for modulating the biological activity and pharmacokinetic properties of a molecule. acs.orgresearchgate.net A significant portion of modern pharmaceuticals and agrochemicals contain at least one halogen atom. acs.orgresearchgate.net The presence of mixed halogens—bromine, chlorine, and fluorine—is particularly advantageous. nih.gov This specific combination in this compound allows medicinal and agricultural chemists to:

Fine-tune Lipophilicity: Controlling the passage of a molecule through biological membranes.

Block Metabolic Sites: Introducing halogens at specific positions can prevent metabolic enzymes from deactivating the drug or pesticide, thereby increasing its bioavailability and duration of action. researchgate.net

Enhance Binding Affinity: The halogens can form specific interactions (e.g., halogen bonds) with target proteins or enzymes, increasing the potency of the final active ingredient. acs.org

While its direct application in currently marketed agrochemicals is not specified, its structure is emblematic of the kinds of highly functionalized intermediates used in the research and development of new, more effective, and environmentally safer pesticides. nih.govcore.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1805518-67-5
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol
Appearance Solid
InChI Key YBLPEACXXWQZDV-UHFFFAOYSA-N

Analytical Method Development for Impurity Profiling in 3 Bromo 4 Chloro 5 Fluorophenol Synthesis

Gas Chromatography (GC) Methodologies for Regioisomer Separation and Quantitation

Gas chromatography (GC) is a powerful technique for the separation and quantitation of volatile and semi-volatile compounds, making it highly suitable for the analysis of halogenated phenols like 3-Bromo-4-chloro-5-fluorophenol and its potential regioisomeric impurities. The key to a successful GC method is the selection of an appropriate stationary phase that can resolve structurally similar isomers.

For the separation of regioisomers of halogenated phenols, a mid-polarity column is often effective. For example, a column with a stationary phase like Rtx®-35 (35% diphenyl/65% dimethyl polysiloxane) has been shown to be effective in separating regioisomers of similar compounds. google.com The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase.

The development of a GC method would involve:

Column Selection: Screening various columns with different polarities to achieve the best separation of the main component from all potential impurities.

Inlet and Detector Temperature Optimization: Ensuring efficient volatilization of the sample in the inlet and a stable and sensitive response from the detector, typically a Flame Ionization Detector (FID).

Oven Temperature Program: Developing a temperature gradient that allows for the separation of closely eluting peaks while minimizing analysis time.

Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or hydrogen) to achieve optimal column efficiency.

A typical GC-FID method for a related compound, 3-chloro-5-fluorophenol, which could be adapted, utilizes a high-resolution capillary column and a programmed temperature ramp to ensure the separation of all nine possible regioisomeric impurities. google.com The quantitation is generally performed using area percent calculations from the resulting chromatogram. google.com

Table 1: Illustrative GC Parameters for Halogenated Phenol (B47542) Analysis (Based on methodology for a structurally similar compound)

ParameterValue
Column Rtx®-35, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Oven Program Initial 50 °C, ramp to 250 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

This table is illustrative and based on methods for similar compounds. Actual parameters would need to be optimized for this compound.

Coupling with Mass Spectrometry (GC-MS) for Impurity Identification

While GC-FID is excellent for quantitation, it does not provide structural information about the impurities. For the identification of unknown impurities, coupling gas chromatography with mass spectrometry (GC-MS) is the definitive technique. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound.

The electron ionization (EI) mode is commonly used, and the resulting fragmentation patterns can be compared to spectral libraries (e.g., NIST) for identification. For novel impurities not present in libraries, detailed analysis of the fragmentation pattern can help elucidate the structure, such as the position of the bromine, chlorine, and fluorine atoms on the phenol ring.

The use of GC-MS is crucial during method development to confirm the identity of peaks observed in the GC-FID chromatogram, ensuring that the method is accurately tracking the desired impurities.

Method Validation: Limit of Detection, Limit of Quantitation, Robustness

A developed analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. For impurity analysis, a common approach is to determine the concentration that yields a signal-to-noise ratio (S/N) of 3:1. google.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. A typical requirement is a signal-to-noise ratio of 10:1. google.com For impurity methods, the LOQ is often set at a level relevant to the specification for that impurity, for example, 0.05% with respect to the main analyte concentration. google.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a GC method, this would involve varying parameters like oven temperature, flow rate, and inlet temperature to assess the impact on the separation.

Table 2: Typical Method Validation Attributes for an Impurity Method (Based on methodology for a structurally similar compound)

AttributeTypical Acceptance CriteriaExample Finding for a Related Compound google.com
Limit of Detection (LOD) S/N ≥ 30.02% (with respect to a 5.0 mg/mL sample)
Limit of Quantitation (LOQ) S/N ≥ 100.05% (with respect to a 5.0 mg/mL sample)
Linearity Correlation coefficient (r²) > 0.99Linear from LOQ to 200% of the target concentration
Robustness No significant impact on resolution or quantitationMethod remains effective with minor changes in parameters

Strategies for Impurity Control and Fate Tracking in Synthetic Processes

Effective impurity control is a proactive process that begins with a thorough understanding of the synthetic route for this compound. Potential impurities can arise from starting materials, by-products of the reaction, or degradation products.

Strategies for impurity control include:

Raw Material Control: Sourcing high-purity starting materials and implementing stringent specifications for these materials. This includes testing for potential regioisomers in the precursors to this compound.

Process Optimization: Adjusting reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the formation of by-products.

Purification Procedures: Developing effective purification steps, such as recrystallization, distillation, or chromatography, to remove impurities from the final product.

Impurity Fate Mapping: A critical aspect of process understanding is to track the fate of key impurities from one synthetic step to the next. This involves analyzing samples from each stage of the process to determine if an impurity is carried through, reacts to form a new impurity, or is purged.

By implementing a robust analytical method, it is possible to effectively track the levels of impurities throughout the synthesis. For instance, analyzing samples from different commercial manufacturers of a starting material can reveal the presence and levels of various regioisomers, allowing for the selection of the highest quality raw material. google.com This proactive approach to impurity control ensures the final product consistently meets the required quality standards.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-4-chloro-5-fluorophenol, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sequential halogenation of phenol derivatives. For instance, bromination followed by chlorination and fluorination under controlled conditions (e.g., using N-bromosuccinimide or electrophilic halogenating agents). Purification is achieved via recrystallization or column chromatography. Purity validation requires HPLC (>97% purity, as per catalog standards ) and 1^1H/13^{13}C NMR to confirm substitution patterns. Mass spectrometry (MS) can verify molecular weight (MW: 225.45 g/mol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19^{19}F NMR identifies fluorine environments, while 1^1H NMR resolves aromatic proton splitting patterns influenced by adjacent halogens.
  • IR Spectroscopy : Detects O-H stretching (phenolic -OH, ~3200 cm1^{-1}) and C-Br/C-Cl vibrations (500-700 cm1^{-1}).
  • UV-Vis : Monitors electronic transitions for reaction monitoring.
  • Elemental Analysis : Confirms halogen stoichiometry .

Q. How should researchers handle discrepancies in melting points reported across studies?

  • Methodological Answer : Variations in melting points (e.g., 48–51°C for similar bromo-chloro-phenols ) may arise from impurities or polymorphic forms. Standardize recrystallization solvents (e.g., ethanol/water mixtures) and use differential scanning calorimetry (DSC) to assess thermal behavior. Cross-reference with high-purity commercial samples (>95% ).

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Exact exchange functionals improve accuracy for halogenated systems . Validate predictions experimentally via kinetic studies and X-ray crystallography of reaction intermediates.

Q. What strategies resolve contradictions between computational and experimental vibrational spectra?

  • Methodological Answer : Discrepancies often stem from anharmonic effects or solvent interactions. Apply scaled quantum mechanical (SQM) force fields to DFT-derived IR spectra. Compare with experimental data in inert matrices (e.g., KBr pellets) to minimize solvent interference. Use multivariate analysis to align peak assignments .

Q. How does steric hindrance from halogen substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The -Br, -Cl, and -F substituents create steric and electronic biases. Fluorine’s electronegativity deactivates the ring but directs nucleophiles via inductive effects. Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts. Computational models (e.g., NBO analysis) identify charge distribution and transition-state geometries .

Data Interpretation & Safety

Q. How can researchers analyze conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) across pH ranges (2–12). Monitor degradation via LC-MS to identify hydrolysis by-products (e.g., dehalogenated phenols). Use Arrhenius plots to extrapolate shelf-life under storage conditions. Reference safety protocols for halogenated phenols, including PPE and fume hood use .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight containers to prevent sublimation .
  • Handling : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood.
  • Disposal : Follow hazardous waste guidelines for halogenated organics (UN 2810 ).

Tables for Key Data

Property Value Reference
Molecular Weight225.45 g/mol
Melting Point48–51°C (similar analogs)
Purity Standards>95% (HPLC/GC)
Storage Conditions0–6°C, inert atmosphere

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Reactant of Route 1
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3-Bromo-4-chloro-5-fluorophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.